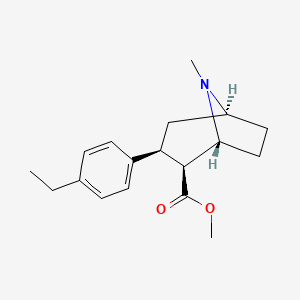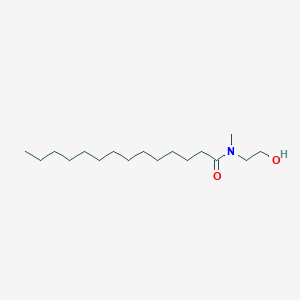
Iferanserin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iferanserin hydrochloride is a selective serotonin receptor antagonist, specifically targeting the 5-HT2A receptor. It has been investigated primarily for its potential in treating hemorrhoid disease. The compound is known for its chemical formula C23H28N2O and a molecular weight of 348.49 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of iferanserin hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a crucial part of the molecule.
Attachment of Phenyl Groups: Phenyl groups are then attached to the piperidine ring through a series of substitution reactions.
Formation of the Amide Bond: The final step involves the formation of an amide bond between the phenyl groups and the piperidine ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Iferanserin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Solvents: Solvents like dichloromethane and ethanol are commonly used in these reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different pharmacological properties .
Applications De Recherche Scientifique
Iferanserin hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of serotonin receptor antagonists.
Biology: Investigated for its effects on serotonin receptors in various biological systems.
Medicine: Primarily researched for its potential in treating hemorrhoid disease. It has shown promise in reducing symptoms such as bleeding and pain associated with hemorrhoids.
Industry: Utilized in the development of new therapeutic agents targeting serotonin receptors.
Mécanisme D'action
Iferanserin hydrochloride exerts its effects by selectively antagonizing the 5-HT2A receptor. This receptor is involved in various physiological processes, including the regulation of mood, cognition, and vascular function. By blocking this receptor, this compound can modulate these processes, leading to its therapeutic effects. The molecular targets and pathways involved include:
5-HT2A Receptor: The primary target of this compound.
Signal Transduction Pathways: Inhibition of the 5-HT2A receptor affects downstream signal transduction pathways, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Iferanserin hydrochloride is unique in its selective antagonism of the 5-HT2A receptor. Similar compounds include:
Mianserin: Another serotonin receptor antagonist, but with a broader spectrum of activity.
Trazodone: A serotonin uptake inhibitor with additional antagonistic effects on serotonin receptors.
Ritanserin: A selective 5-HT2A receptor antagonist, similar to this compound, but with different pharmacokinetic properties.
The uniqueness of this compound lies in its specific targeting of the 5-HT2A receptor, making it a promising candidate for treating conditions related to serotonin dysregulation .
Propriétés
| 210350-29-1 | |
Formule moléculaire |
C23H29ClN2O |
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
(E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C23H28N2O.ClH/c1-25-18-8-7-12-21(25)16-15-20-11-5-6-13-22(20)24-23(26)17-14-19-9-3-2-4-10-19;/h2-6,9-11,13-14,17,21H,7-8,12,15-16,18H2,1H3,(H,24,26);1H/b17-14+;/t21-;/m0./s1 |
Clé InChI |
MUJUAUCDSMLOTP-QWCHHRGUSA-N |
SMILES isomérique |
CN1CCCC[C@H]1CCC2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3.Cl |
SMILES canonique |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






